N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}butanamide
Description
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2OS/c1-2-4-14(19)17-8-7-13-10-20-15(18-13)11-5-3-6-12(16)9-11/h3,5-6,9-10H,2,4,7-8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSMFWZPQKRKKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC1=CSC(=N1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}butanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst under mild conditions.
Formation of the Butanamide Moiety: The final step involves the acylation of the thiazole derivative with butanoyl chloride in the presence of a base like triethylamine to form the butanamide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}butanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiazoles, nitrothiazoles.
Scientific Research Applications
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and tyrosine kinases.
Pathways Involved: It may inhibit the production of pro-inflammatory cytokines and interfere with cell signaling pathways that promote cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
Thiazolethylamines: Compounds with similar thiazole and ethylamine moieties.
Uniqueness
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}butanamide is unique due to the specific combination of a fluorophenyl group and a butanamide moiety attached to the thiazole ring. This unique structure may confer distinct bioactivity and therapeutic potential compared to other thiazole derivatives .
Biological Activity
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}butanamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
- Molecular Formula : C15H17FN2OS
- Molecular Weight : 292.37 g/mol
- CAS Number : 7518472
The biological activity of this compound primarily derives from its thiazole moiety. Thiazole derivatives are known for their diverse pharmacological properties, including:
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
- Anticancer Activity : Demonstrated potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : May modulate inflammatory pathways.
Target Pathways
Research indicates that thiazole derivatives interact with various biological targets, influencing multiple signaling pathways:
- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs).
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Inflammatory Mediators : Modulation of cytokines such as TNF-alpha and IL-6.
Anticancer Activity
A study investigating the anticancer effects of thiazole derivatives found that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases 3 and 9.
Antimicrobial Properties
In a separate investigation focused on antimicrobial activity, this compound demonstrated potent effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anti-inflammatory Effects
Another study highlighted the compound's anti-inflammatory properties, showing a significant reduction in the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The results suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity Type | Evidence Level |
|---|---|
| Antimicrobial | Strong |
| Anticancer | Moderate to Strong |
| Anti-inflammatory | Moderate |
Q & A
Basic Questions
Q. What are the critical steps and reaction conditions for synthesizing N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}butanamide with high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including thiazole ring formation via cyclization of thiourea intermediates and subsequent alkylation/amidation. Key parameters include:
- Temperature control : 60–80°C for cyclization to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) for amide bond formation.
- Catalysts : Use of coupling agents like EDCI/HOBt for efficient amidation .
- Validation : Monitor reaction progress via TLC and HPLC, achieving >95% purity through recrystallization or column chromatography .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm thiazole ring protons (δ 7.2–8.1 ppm) and fluorophenyl substituents (¹⁹F NMR for fluorine environment) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water gradients .
Q. What primary biological activities have been reported for this compound in preliminary studies?
- Reported Activities :
- Antimicrobial : Moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL) .
- Enzyme Inhibition : Inhibition of kinases (e.g., EGFR) and inflammatory mediators (COX-2) in vitro .
- Screening Protocols : Use microplate assays (e.g., MTT for cytotoxicity, ELISA for enzyme activity) with appropriate positive controls .
Advanced Research Questions
Q. How can researchers identify the molecular targets and elucidate the mechanism of action for this compound?
- Target Identification Strategies :
- Pull-Down Assays : Immobilize the compound on agarose beads to capture binding proteins from cell lysates .
- X-ray Crystallography : Co-crystallize the compound with suspected targets (e.g., kinases) to resolve binding modes (e.g., hydrogen bonding with thiazole nitrogen) .
- Mechanistic Studies :
- Kinase Profiling : Screen against a panel of 100+ kinases to identify selectivity (e.g., IC₅₀ values) .
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects .
Q. How should researchers address discrepancies in biological activity data across independent studies?
- Root Cause Analysis :
- Assay Variability : Compare cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum concentration, incubation time) .
- Compound Stability : Test degradation under assay conditions (e.g., pH, temperature) via LC-MS .
- Resolution : Replicate studies with standardized protocols (e.g., CLSI guidelines for antimicrobial assays) and include internal reference compounds .
Q. What strategies are recommended for structure-activity relationship (SAR) studies to optimize this compound’s efficacy?
- SAR Design :
- Substituent Modifications : Vary fluorophenyl position (e.g., 2- vs. 4-fluoro) and thiazole substituents (e.g., methyl vs. ethyl groups) .
- Bioisosteric Replacement : Replace the butanamide group with sulfonamide or urea moieties to enhance solubility .
- Evaluation : Test analogs in parallel assays (e.g., IC₅₀ comparisons) and prioritize compounds with >10-fold improved potency .
Q. What methodologies are used to assess metabolic stability and pharmacokinetic (PK) properties in preclinical studies?
- In Vitro Assays :
- Hepatic Microsomes : Incubate with NADPH to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
- In Vivo PK : Administer IV/PO in rodent models; collect plasma at intervals (0–24 hrs) to calculate AUC, Cₘₐₓ, and bioavailability .
Q. How can researchers ensure long-term stability of this compound during storage?
- Storage Conditions :
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity Control : Use desiccants (e.g., silica gel) and inert gas (N₂) to avoid hydrolysis of the amide bond .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
